Cas no 401567-90-6 (8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline)
401567-90-6 structure
Product Name:8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline
Numero CAS:401567-90-6
MF:C14H13ClF3N3
MW:315.72133231163
CID:1075876
PubChem ID:2773918
Update Time:2025-04-20
8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline
- 1-[8-CHLORO-2-(TRIFLUOROMETHYL)QUINOL-4-YL]PIPERAZINE
- 401567-90-6
- 8-chloro-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline
- GYLMHFWBDILTEA-UHFFFAOYSA-N
- MFCD03094529
- 8-Chloro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline
- SCHEMBL2711291
- DTXSID401203025
-
- MDL: MFCD03094529
- Inchi: 1S/C14H13ClF3N3/c15-10-3-1-2-9-11(21-6-4-19-5-7-21)8-12(14(16,17)18)20-13(9)10/h1-3,8,19H,4-7H2
- Chiave InChI: GYLMHFWBDILTEA-UHFFFAOYSA-N
- Sorrisi: ClC1=CC=CC2C1=NC(C(F)(F)F)=CC=2N1CCNCC1
Proprietà calcolate
- Massa esatta: 315.0750096g/mol
- Massa monoisotopica: 315.0750096g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 21
- Conta legami ruotabili: 2
- Complessità: 360
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.2
- Superficie polare topologica: 28.2Ų
8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline Informazioni sulla sicurezza
- Dichiarazione di pericolo: Irritant
-
Identificazione dei materiali pericolosi:
8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC8871-1g |
1-[8-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine |
401567-90-6 | 97% | 1g |
£128.00 | 2025-02-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582599-1g |
8-Chloro-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline |
401567-90-6 | 98% | 1g |
¥1329.00 | 2024-05-15 |
8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline Letteratura correlata
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
401567-90-6 (8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti